molecular formula C6H3BrClN3O B13095736 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine

7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine

Cat. No.: B13095736
M. Wt: 248.46 g/mol
InChI Key: IXABREOWKDEAEW-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H3BrClN3O. It is characterized by the presence of bromine and chlorine atoms attached to a furo[3,2-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7-bromo-2-aminopyrimidine with furan derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while reduction with sodium borohydride can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities. The presence of bromine and chlorine atoms enhances its binding affinity to biological targets, making it a promising candidate for drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine is unique due to the presence of both bromine and chlorine atoms on the furo[3,2-d]pyrimidine core. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications. Additionally, its furo[3,2-d]pyrimidine structure provides a distinct scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C6H3BrClN3O

Molecular Weight

248.46 g/mol

IUPAC Name

7-bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H3BrClN3O/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H,(H2,9,10,11)

InChI Key

IXABREOWKDEAEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(O1)C(=NC(=N2)N)Cl)Br

Origin of Product

United States

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